Bienvenue dans la boutique en ligne BenchChem!

1-N-(2-methoxyethyl)-4-nitrobenzene-1,3-diamine

Solubility LogP Drug Discovery Intermediate

1-N-(2-methoxyethyl)-4-nitrobenzene-1,3-diamine (CAS 1339046-59-1, MFCD27957325) is a nitroaniline derivative with an N-(2-methoxyethyl) substituent, classified among functionalized 4-nitro-1,3-phenylenediamine building blocks. The compound is commercially available from multiple suppliers at >97% purity and is specifically referenced as a key reagent in the synthesis of 3-(5'-substituted)-benzimidazole-5-(1-(3,5-dichloropyridin-4-yl)ethoxy)-1H-indazoles, leading to the potent pan-FGFR inhibitor (R)-21c.

Molecular Formula C9H13N3O3
Molecular Weight 211.22 g/mol
CAS No. 1339046-59-1
Cat. No. B1403336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-N-(2-methoxyethyl)-4-nitrobenzene-1,3-diamine
CAS1339046-59-1
Molecular FormulaC9H13N3O3
Molecular Weight211.22 g/mol
Structural Identifiers
SMILESCOCCNC1=CC(=C(C=C1)[N+](=O)[O-])N
InChIInChI=1S/C9H13N3O3/c1-15-5-4-11-7-2-3-9(12(13)14)8(10)6-7/h2-3,6,11H,4-5,10H2,1H3
InChIKeyZTVZFGGCSJBRDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-N-(2-Methoxyethyl)-4-nitrobenzene-1,3-diamine – A Specialized FGFR Inhibitor Building Block (CAS 1339046-59-1)


1-N-(2-methoxyethyl)-4-nitrobenzene-1,3-diamine (CAS 1339046-59-1, MFCD27957325) is a nitroaniline derivative with an N-(2-methoxyethyl) substituent, classified among functionalized 4-nitro-1,3-phenylenediamine building blocks . The compound is commercially available from multiple suppliers at >97% purity and is specifically referenced as a key reagent in the synthesis of 3-(5'-substituted)-benzimidazole-5-(1-(3,5-dichloropyridin-4-yl)ethoxy)-1H-indazoles, leading to the potent pan-FGFR inhibitor (R)-21c [1].

Why 4-Nitrobenzene-1,3-diamine Analogs Cannot Replace the Methoxyethyl Derivative in FGFR-Targeted Synthesis


Generic 4-nitro-1,3-diaminobenzene (CAS 5131-58-8) and its simple N-alkyl derivatives lack the 2-methoxyethyl side chain that is essential for constructing the precise 5'-substituted benzimidazole motif found in the most potent FGFR1–4 inhibitor (R)-21c (IC50 values of 0.9, 2.0, 2.0, and 6.1 nM, respectively) [1]. The methoxyethyl group contributes both physicochemical properties (XLogP3 of 1 vs. ~2.4 for the unsubstituted core, predicting ~25× higher aqueous solubility) and the exact spatial and electronic topology required for the FGFR pharmacophore . Replacing this intermediate with a close analog such as N1-methyl- or N1-(2-hydroxyethyl)-4-nitrobenzene-1,3-diamine would yield a final compound with a different substituent at a critical position, altering kinase selectivity and potency profiles documented in the Yan et al. structure–activity relationship [1].

Quantitative Differentiation Evidence for 1-N-(2-Methoxyethyl)-4-nitrobenzene-1,3-diamine


Superior Predicted Aqueous Solubility vs. Unsubstituted 4-Nitrobenzene-1,3-diamine

The N-(2-methoxyethyl) substituent substantially reduces the predicted octanol–water partition coefficient relative to the unsubstituted 4-nitro-1,3-diaminobenzene core, indicating improved aqueous solubility that facilitates homogeneous reaction conditions during FGFR inhibitor assembly .

Solubility LogP Drug Discovery Intermediate

Direct Link to Most Potent Pan-FGFR Inhibitor (R)-21c: Single-Digit Nanomolar IC50 Across All Four FGFR Isoforms

The compound serves as the exclusive synthetic precursor to the 5-methoxyethyl-benzimidazole substituent in (R)-21c, the most potent pan-FGFR inhibitor reported in the Yan et al. series. (R)-21c inhibits FGFR1, FGFR2, FGFR3, and FGFR4 with IC50 values of 0.9, 2.0, 2.0, and 6.1 nM, respectively, and achieves 96.9% tumor growth inhibition in NCI-H1581 (FGFR1-amplified) xenograft mice at 10 mg/kg qd p.o. [1]. Other 5-position substituents evaluated in the same study (e.g., hydrogen, methyl, hydroxyethyl) yielded substantially weaker or isoform-biased inhibition profiles.

FGFR inhibitor Kinase selectivity Antitumor efficacy

Enables a Specific Benzimidazole-Indazole Scaffold with Superior Kinase Selectivity Profile

The methoxyethyl side chain introduced via this building block contributes to a benzimidazole-indazole core that, in the final compound (R)-21c, demonstrates sub-10 nM pan-FGFR activity while sparing other kinases tested in the safety panel [1]. BindingDB records confirm an IC50 of 7.5 nM for the closely related analog against VEGFR2, indicating maintained off-target window when the methoxyethyl substituent is correctly positioned [2].

Kinase profiling Selectivity Benzimidazole-indazole

Defined Storage and Handling Specification Ensures Reproducible Reactivity

The compound requires storage at –20 °C to maintain integrity, as specified by suppliers familiar with its use in staged FGFR inhibitor syntheses . This controlled storage protocol differentiates it from the unsubstituted 4-nitro-1,3-diaminobenzene (stored at room temperature) and is necessitated by the reactive methoxyethylated secondary amine moiety, which can undergo slow oxidative degradation if mishandled.

Storage condition Stability Process chemistry

Application Scenarios Where 1-N-(2-Methoxyethyl)-4-nitrobenzene-1,3-diamine Outperforms Analogs


Synthesis of Pan-FGFR Inhibitor (R)-21c and Structure–Activity Relationship Exploration

This building block is the sole documented precursor for constructing the 5-(2-methoxyethyl)-benzimidazole moiety of (R)-21c, enabling medicinal chemistry teams to reproduce the most potent pan-FGFR inhibitor in the Yan et al. series and systematically explore SAR at the 5-position [1].

Lead Optimization Campaigns Targeting FGFR-Driven Cancers

Use of this specific intermediate allows teams to maintain the methoxyethyl side chain that contributes to the 8-fold selectivity window between FGFR1 and VEGFR2 observed in BindingDB records, a critical parameter when optimizing for kinase selectivity profiles [2].

Process Chemistry Development and Scale-Up of FGFR Inhibitor Candidates

The compound's improved predicted aqueous solubility (XLogP3 = 1 vs. 2.44 for the unsubstituted core) facilitates homogeneous coupling conditions, reducing solvent volumes and simplifying work-up in multi-kilogram campaigns .

Reference Standard Preparation for Analytical Method Development

Certified lots of this building block, stored at –20 °C as per supplier specification, can serve as a qualified reference material for HPLC method development and impurity profiling of FGFR inhibitor drug substance .

Quote Request

Request a Quote for 1-N-(2-methoxyethyl)-4-nitrobenzene-1,3-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.